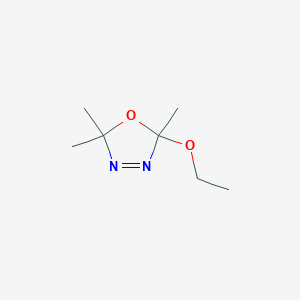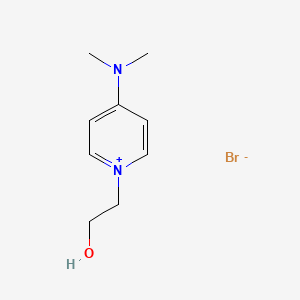
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally characterized by the presence of a pyridine ring with a positively charged nitrogen atom. This particular compound is notable for its unique structure, which includes a dimethylamino group and a hydroxyethyl group attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2-bromoethanol. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
Reactants: 4-(Dimethylamino)pyridine and 2-bromoethanol.
Solvent: Acetonitrile or ethanol.
Conditions: Reflux for several hours.
The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Corresponding halide salts.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including nucleophilic substitutions and oxidations.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring facilitates binding to negatively charged sites on enzymes, thereby inhibiting their activity. The hydroxyethyl group enhances solubility and facilitates transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the hydroxyethyl group and is less soluble in water.
1-(2-Hydroxyethyl)pyridinium bromide: Lacks the dimethylamino group and has different reactivity.
Uniqueness
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide is unique due to the presence of both the dimethylamino and hydroxyethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89932-23-0 |
|---|---|
Molekularformel |
C9H15BrN2O |
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethanol;bromide |
InChI |
InChI=1S/C9H15N2O.BrH/c1-10(2)9-3-5-11(6-4-9)7-8-12;/h3-6,12H,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HTWNVXDNXYDHSX-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)CCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
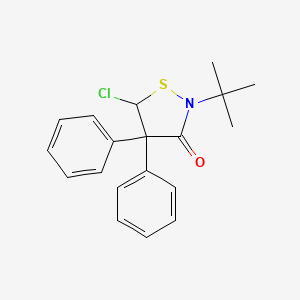
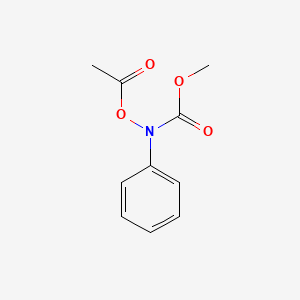
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)
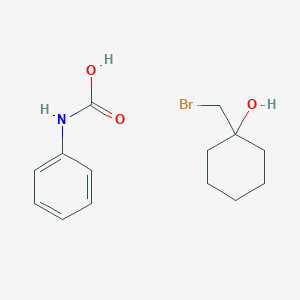

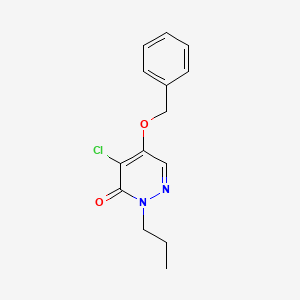
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
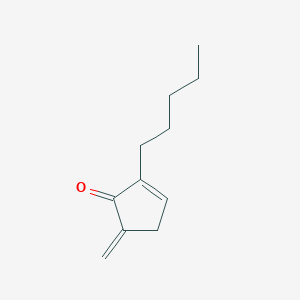


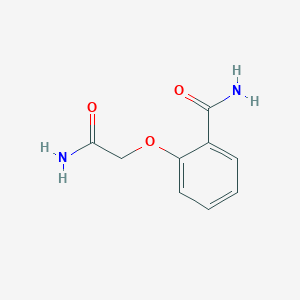
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
